molecular formula C17H20F3N5O2 B2597831 2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1235086-67-5

2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2597831
CAS No.: 1235086-67-5
M. Wt: 383.375
InChI Key: VQUZXIJFODQNLP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Pyridine Ring Formation: The pyridine ring is usually synthesized through cyclization reactions involving appropriate precursors.

    Piperazine Attachment: The piperazine moiety is typically introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole-pyridine intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the piperazine ring can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, trifluoromethylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the piperazine moiety.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 2,2-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-

Properties

IUPAC Name

2,2-dimethyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c1-16(2,3)15(26)25-8-6-24(7-9-25)12-5-4-11(10-21-12)13-22-14(27-23-13)17(18,19)20/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZXIJFODQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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